The mvrC protein is classified as a resistance protein, specifically involved in detoxifying reactive oxygen species generated by methyl viologen. Its classification underscores its role in bacterial survival under oxidative stress conditions, making it important for studies related to antibiotic resistance and microbial physiology.
The synthesis of the mvrC protein can be achieved through various methodologies, including:
In cell-free systems, components such as ribosomes, tRNA, and necessary factors for initiation and elongation are included in the reaction mix. For example, wheat germ extract is optimized with energy substrates to enhance translation efficiency . This method allows for rapid production and analysis of the mvrC protein.
The primary chemical reaction involving the mvrC protein is its interaction with methyl viologen. This compound generates superoxide radicals upon reduction, which are harmful to cells. The mvrC protein likely plays a role in neutralizing these radicals or repairing damage caused by oxidative stress.
Research indicates that increased expression of the mvrC gene leads to enhanced resistance against methyl viologen in E. coli strains, suggesting that its mechanism may involve enzymatic activity or protective roles against oxidative damage .
The mechanism by which the mvrC protein confers resistance involves several steps:
Experimental data show that strains with higher levels of mvrC exhibit significantly reduced sensitivity to methyl viologen compared to wild-type strains . This indicates an active role in mitigating oxidative stress.
Relevant analyses indicate that modifications or mutations affecting its hydrophobic regions could impact its function and stability .
The study of the mvrC protein has several applications:
Research on the mvrC protein continues to provide valuable insights into microbial physiology and potential applications in biotechnology and medicine .
The mvrC gene encodes a 12 kDa hydrophobic protein essential for conferring methyl viologen resistance in E. coli [1]. Primary sequence analysis reveals characteristic features common to membrane-associated proteins:
Table 1: Hydropathy Profile of MvrC
Region | Amino Acid Indices | Hydropathy Index | Functional Implication |
---|---|---|---|
N-terminal | 1-30 | +1.8 | Signal anchor / membrane insertion |
Central domain | 75-110 | +2.3 | Potential transmembrane helix |
C-terminal | 100-120 | -0.9 | Cytosolic exposure |
Secondary structure predictions using algorithms like MLRC (integrating GOR4, SIMPA96, and SOPMA) indicate a mixed α/β topology [5] [10]:
Table 2: Secondary Structure Distribution
Structure Type | Percentage | Location | Functional Role |
---|---|---|---|
α-Helices | ~60% | Transmembrane core | Membrane anchoring |
β-Sheets | 15–20% | Cytosolic domains | Structural stability |
Coils | 20–25% | Inter-helical loops | Substrate access |
Experimental 3D structures of MvrC remain unresolved due to challenges in crystallizing hydrophobic membrane proteins. However, biophysical inferences suggest:
MvrC is integral to the inner membrane of E. coli, with topology features inferred from hydrophobicity profiling and gene context [1] [6] [8]:
No direct evidence of PTMs in MvrC exists, but computational screening suggests:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3